[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate
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Overview
Description
[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate is an organic compound with the molecular formula C10H6Cl2N2S. It is characterized by the presence of cyano, dichlorophenyl, and thiocyanate functional groups.
Preparation Methods
The synthesis of [1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate typically involves the reaction of 2,5-dichlorobenzyl cyanide with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate involves its interaction with specific molecular targets. The cyano and thiocyanate groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by forming reactive intermediates that can interact with biomolecules .
Comparison with Similar Compounds
[1-Cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate can be compared with other similar compounds, such as:
1-Cyano-2-(2,4-dichlorophenyl)ethyl thiocyanate: Similar structure but with different chlorine substitution pattern.
1-Cyano-2-(2,5-difluorophenyl)ethyl thiocyanate: Fluorine atoms instead of chlorine atoms.
1-Cyano-2-(2,5-dichlorophenyl)ethyl isothiocyanate: Isothiocyanate group instead of thiocyanate group. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups.
Properties
CAS No. |
852933-24-5 |
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Molecular Formula |
C10H6Cl2N2S |
Molecular Weight |
257.14g/mol |
IUPAC Name |
[1-cyano-2-(2,5-dichlorophenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C10H6Cl2N2S/c11-8-1-2-10(12)7(3-8)4-9(5-13)15-6-14/h1-3,9H,4H2 |
InChI Key |
ALSNPAKUNKVOKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CC(C#N)SC#N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C#N)SC#N)Cl |
Origin of Product |
United States |
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